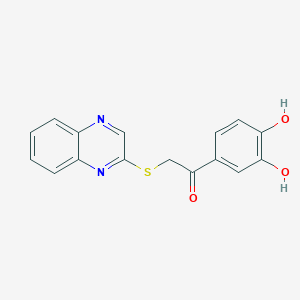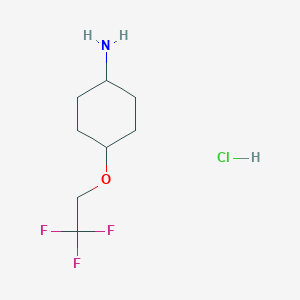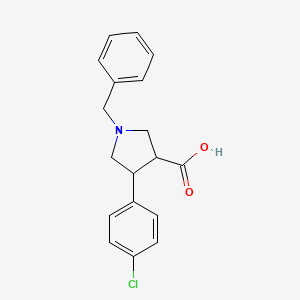
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features both a dihydroxyphenyl group and a quinoxalinylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step typically involves the hydroxylation of a phenyl precursor under controlled conditions.
Synthesis of the Quinoxalin-2-ylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反应分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl or quinoxaline derivatives.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biochemical pathways and interactions.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the quinoxalinylsulfanyl group may interact with sulfur-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylamino)ethan-1-one: Similar structure but with an amino linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both dihydroxyphenyl and quinoxalinylsulfanyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H12N2O3S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H12N2O3S/c19-13-6-5-10(7-14(13)20)15(21)9-22-16-8-17-11-3-1-2-4-12(11)18-16/h1-8,19-20H,9H2 |
InChI 键 |
FCTUOJFJMGJNFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)

![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
